molecular formula C23H20O11 B196144 Epigallocatechin 3-O-(3-O-methyl)gallate CAS No. 83104-87-4

Epigallocatechin 3-O-(3-O-methyl)gallate

Cat. No.: B196144
CAS No.: 83104-87-4
M. Wt: 472.4 g/mol
InChI Key: WVRDOLPMKOCJRJ-DENIHFKCSA-N
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Description

(-)-Epigallocatechin 3-(3-methyl-gallate) is a catechin.
Epigallocatechin 3-O-(3-O-methyl)gallate is a natural product found in Limonium sinense with data available.

Biological Activity

Epigallocatechin 3-O-(3-O-methyl)gallate (3″Me-EGCG) is a methylated derivative of epigallocatechin gallate (EGCG), a prominent polyphenol found in green and oolong teas. This compound has garnered attention due to its diverse biological activities, particularly its antioxidant, cytoprotective, and potential therapeutic effects. This article reviews the current understanding of the biological activity of 3″Me-EGCG, highlighting key findings from research studies, including case studies and relevant data.

Antioxidant Activity

3″Me-EGCG exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress. Research indicates that it effectively scavenges free radicals and enhances the expression of heme oxygenase 1 (HO-1), a critical enzyme involved in cellular defense mechanisms.

  • Mechanism of Action : In human keratinocyte cells (HaCaT), treatment with 3″Me-EGCG under oxidative stress conditions (e.g., hydrogen peroxide exposure) resulted in increased cell viability and reduced cell death rates. The compound was shown to upregulate HO-1 expression, which plays a protective role against oxidative damage .
  • Comparative Studies : In a study comparing various catechins, 3″Me-EGCG demonstrated stronger antioxidative activity than many other derivatives, indicating its potential as a potent antioxidant agent .

Cytoprotective Effects

The cytoprotective effects of 3″Me-EGCG have been validated through various experimental models:

  • Cell Viability : Under conditions of UVB irradiation and sodium nitroprusside exposure, 3″Me-EGCG protected keratinocytes by modulating the AKT1/NF-κB signaling pathway, enhancing cell survival and proliferation .
  • Hepatoprotective Activity : In vitro studies have shown that 3″Me-EGCG can alleviate liver damage induced by alcohol. At a dosage of 100 mg/kg body weight per day in animal models, it significantly reduced serum levels of liver enzymes (AST and ALT) and restored antioxidant enzyme activities, suggesting its potential for treating alcohol-induced liver injury .

Case Studies and Research Findings

Several studies have highlighted the biological activities of 3″Me-EGCG:

Study FocusKey Findings
Antioxidant ActivityDemonstrated strong free radical scavenging ability; increased HO-1 expression in HaCaT cells .
CytotoxicityExhibited cytotoxic effects against rat cancer cells in preliminary tests .
Hepatoprotective EffectsReduced liver injury markers in alcohol-induced models; restored antioxidant enzyme levels .

Discussion

The biological activities of 3″Me-EGCG suggest its potential applications in health supplements and cosmetic products aimed at combating oxidative stress-related skin damage and liver disorders. Its ability to enhance cellular resilience against harmful stimuli makes it a valuable compound for further research into therapeutic applications.

Scientific Research Applications

Antioxidant Properties

EGCG3″Me exhibits significant antioxidant capabilities, which are crucial for protecting cells from oxidative stress.

  • Mechanism of Action : Research indicates that EGCG3″Me can scavenge free radicals effectively, with an IC50 value of approximately 2.59 μM in ABTS assays, highlighting its potent radical-scavenging ability .
  • Cell Protection : In vitro studies demonstrated that EGCG3″Me enhances the expression of heme oxygenase 1 (HO-1) in keratinocytes exposed to hydrogen peroxide, thereby promoting cell viability and survival through the regulation of the AKT1/NF-κB pathway .

Effects on Gut Microbiota

Recent studies have revealed that EGCG3″Me has a modulatory effect on gut microbiota, which is increasingly recognized for its role in metabolic health.

  • Weight Management : In a high-fat diet-induced obesity mouse model, supplementation with EGCG3″Me resulted in a significant reduction in body weight and improved gut microbiota composition by decreasing the Firmicutes/Bacteroidetes ratio . This suggests potential applications in obesity management and metabolic health.
  • Metabolic Pathways : The treatment with EGCG3″Me also influenced various metabolic pathways, including amino acid biosynthesis and carbon metabolism, as indicated by metagenomic analysis .

Pharmacokinetics and Bioavailability

The pharmacokinetics of EGCG3″Me have been studied to understand its bioavailability compared to other catechins.

  • Bioavailability Studies : Following oral administration in rats, EGCG3″Me demonstrated a higher bioavailability (0.38%) compared to EGCG (0.14%) and another methylated derivative, EGCG4″Me (0.21%). This suggests that EGCG3″Me may be more effective in vivo due to its superior absorption characteristics .

Anti-Diabetic Potential

EGCG3″Me has shown promise in modulating digestive enzyme activities, which may have implications for diabetes management.

  • Enzyme Inhibition : A study reported that complexes of EGCG3″Me with phospholipids significantly inhibited pancreatic α-amylase and lipase activities, suggesting potential applications in controlling postprandial blood glucose levels and managing obesity-related conditions .

Case Studies and Experimental Findings

Several experimental studies underline the applications of EGCG3″Me:

StudyFocusFindings
Antioxidant EffectsDemonstrated protection against oxidative stress in keratinocytes via HO-1 expression.
PharmacokineticsShowed superior bioavailability compared to other catechins after oral administration.
Gut MicrobiotaReduced body weight and improved gut health in obese mice models.
Enzyme ActivityInhibited digestive enzymes potentially aiding in diabetes management.

Properties

IUPAC Name

[(2R,3R)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4-dihydroxy-5-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20O11/c1-32-18-5-10(4-16(28)21(18)30)23(31)34-19-8-12-13(25)6-11(24)7-17(12)33-22(19)9-2-14(26)20(29)15(27)3-9/h2-7,19,22,24-30H,8H2,1H3/t19-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVRDOLPMKOCJRJ-DENIHFKCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)O)C(=O)OC2CC3=C(C=C(C=C3OC2C4=CC(=C(C(=C4)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)O)C(=O)O[C@@H]2CC3=C(C=C(C=C3O[C@@H]2C4=CC(=C(C(=C4)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501273994
Record name Epigallocatechin 3-O-(3-O-methyl)gallate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501273994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83104-87-4
Record name Epigallocatechin 3-O-(3-O-methyl)gallate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83104-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-Epigallocatechin-3-O-(3'-O-methyl)-gallate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083104874
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epigallocatechin 3-O-(3-O-methyl)gallate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501273994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EPIGALLOCATECHIN 3-O-(3-O-METHYL)GALLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O97U9TPY8V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (-)-Epigallocatechin 3-(3-methyl-gallate)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038363
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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